molecular formula C7H3BrClNS B13685586 3-Bromo-4-chlorophenyl Isothiocyanate

3-Bromo-4-chlorophenyl Isothiocyanate

Cat. No.: B13685586
M. Wt: 248.53 g/mol
InChI Key: DLXDYQCJECACTQ-UHFFFAOYSA-N
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Preparation Methods

3-Bromo-4-chlorophenyl isothiocyanate can be synthesized through several methods. One common synthetic route involves the reaction of 3-bromo-4-chloroaniline with thiophosgene (CSCl2) in the presence of a base . The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or chromatography.

Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

3-Bromo-4-chlorophenyl isothiocyanate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine and solvents such as dichloromethane . The major products formed from these reactions depend on the specific nucleophile or reagent used.

Biological Activity

3-Bromo-4-chlorophenyl isothiocyanate (BCPI) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of BCPI, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

BCPI is characterized by the presence of both bromine and chlorine substituents on the phenyl ring, contributing to its reactivity and biological activity. The isothiocyanate functional group is known for its ability to form covalent bonds with nucleophilic sites on biomolecules, which can lead to various biological effects.

Anticancer Activity

Recent studies have demonstrated that BCPI exhibits promising anticancer properties through various mechanisms:

  • Cytotoxicity : In vitro studies have shown that BCPI has significant cytotoxic effects against several cancer cell lines. For example, in a study evaluating a series of compounds including BCPI, it was found that it displayed substantial antiproliferative activity against lung adenocarcinoma (A549) and colorectal cancer (SW-480) cell lines, with an IC50 value of 5.9 µM for A549 cells compared to 15.37 µM for Cisplatin .
  • Mechanism of Action : The mechanism involves the formation of thiourea linkages with cellular proteins, which alters their function and may induce apoptosis in cancer cells. This covalent modification can disrupt critical cellular processes, leading to reduced cell viability .

Case Study: Cytotoxic Evaluation

CompoundCell LineIC50 (µM)Reference
BCPIA549 (Lung)5.9
BCPISW-480 (Colorectal)2.3
CisplatinA54915.37
CisplatinSW-48016.1

Antimicrobial Activity

BCPI has also been investigated for its antimicrobial properties:

  • Inhibition Studies : In vitro evaluations have shown that BCPI exhibits significant antimicrobial activity against various pathogens. Studies report minimum inhibitory concentrations (MIC) indicating effective bactericidal action against Gram-positive and Gram-negative bacteria .
  • Biofilm Formation : The compound has demonstrated potential in inhibiting biofilm formation, which is crucial in treating persistent infections caused by biofilm-forming bacteria such as Staphylococcus aureus .

Case Study: Antimicrobial Efficacy

PathogenMIC (µg/mL)Reference
Staphylococcus aureus0.22
Escherichia coli0.25

Antioxidant Activity

The antioxidant properties of BCPI have been explored as well:

  • Radical Scavenging : Research indicates that compounds similar to BCPI exhibit significant radical scavenging activity, which is linked to their potential protective effects against oxidative stress-related diseases .

Summary of Biological Activities

The following table summarizes the biological activities associated with BCPI:

Activity TypeObserved EffectsReferences
AnticancerCytotoxicity against A549 and SW-480 cell lines
AntimicrobialEffective against Staphylococcus aureus and E. coli
AntioxidantSignificant radical scavenging activity

Properties

Molecular Formula

C7H3BrClNS

Molecular Weight

248.53 g/mol

IUPAC Name

2-bromo-1-chloro-4-isothiocyanatobenzene

InChI

InChI=1S/C7H3BrClNS/c8-6-3-5(10-4-11)1-2-7(6)9/h1-3H

InChI Key

DLXDYQCJECACTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=C=S)Br)Cl

Origin of Product

United States

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